2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside
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Overview
Description
Preparation Methods
Purpureaside C can be synthesized through various chemical routes. One common method involves the extraction from Rehmannia glutinosa using solvents like ethanol or methanol . The compound is then purified using chromatographic techniques. Industrial production methods often involve large-scale extraction and purification processes to obtain high-purity Purpureaside C .
Chemical Reactions Analysis
Purpureaside C undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce Purpureaside C.
Substitution: Various nucleophiles can substitute the hydroxyl groups in Purpureaside C under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Purpureaside C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycoside reactions and interactions.
Industry: It is used in the development of new drugs and therapeutic agents due to its bioactive properties.
Mechanism of Action
Purpureaside C exerts its effects through various molecular mechanisms. It has been identified as an inhibitor of MCM6, a critical transcriptional target of YAP (Yes-associated protein). By binding to the promoter region of MCM6, Purpureaside C suppresses its transcription, leading to the inhibition of cell growth and induction of cell death in certain cancer cells . Additionally, it has significant proinflammatory action, which involves the modulation of inflammatory pathways .
Comparison with Similar Compounds
Purpureaside C is unique compared to other phenolic glycosides due to its specific molecular structure and bioactivity. Similar compounds include:
Echinacoside: Another phenolic glycoside with antioxidant and anti-inflammatory properties.
Acteoside: Known for its neuroprotective and anti-inflammatory effects.
Cistanoside A: Exhibits immunomodulatory and antimicrobial activities.
Purpureaside C stands out due to its potent proinflammatory action and its ability to inhibit specific molecular targets like MCM6 .
Properties
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBUXLDOLNLABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861054 |
Source
|
Record name | 2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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